molecular formula C7H14ClNO3 B8803501 Ethyl 3-amino-3-ethoxyacrylate hydrochloride

Ethyl 3-amino-3-ethoxyacrylate hydrochloride

Cat. No.: B8803501
M. Wt: 195.64 g/mol
InChI Key: JYGHNNMPKVPTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-ethoxyacrylate hydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl 3-ethoxyacrylate with ammonia in the presence of hydrochloric acid . The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-ethoxyacrylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride.

    Nucleophiles: Such as sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 3-ethoxyacrylate, while reduction may produce ethyl 3-amino-3-ethoxypropanoate .

Scientific Research Applications

Ethyl 3-amino-3-ethoxyacrylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-ethoxyacrylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It may also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its versatility makes it valuable in multiple fields of scientific research .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

ethyl 3-amino-3-ethoxyprop-2-enoate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h5H,3-4,8H2,1-2H3;1H

InChI Key

JYGHNNMPKVPTKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)OCC)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 226 g of ethyl cyanoacetate in 200 ml of absolute ethanol is saturated by introducing hydrochloric acid gas at 0°. The mixture is stirred at 0° overnight and then 1.5 l of tert.butyl methyl ether are added thereto. The ethyl β-amino-β-ethoxyacrylate hydrochloride which thereby precipitates is filtered off under suction, washed portionwise with 0.5 l of tert.butyl methyl ether and dried at 35° in vacuo. There is obtained ethyl β-amino-β-ethoxyacrylate hydrochloride, melting point 103°-104°.
Quantity
226 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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